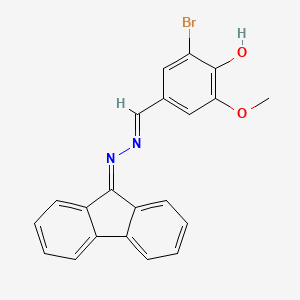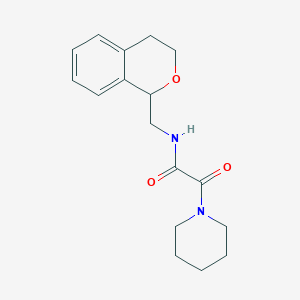![molecular formula C18H20ClNO2S B6006964 2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine](/img/structure/B6006964.png)
2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorobenzyl)-4-[3-(3-thienyl)propanoyl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TCMDC-135051 and is a morpholine derivative.
作用機序
The exact mechanism of action of TCMDC-135051 is not fully understood, but it has been suggested that it acts by inhibiting the activity of several enzymes involved in cancer cell proliferation and bacterial growth. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
TCMDC-135051 has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including tyrosine kinases, which are involved in cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, TCMDC-135051 has been reported to have antibacterial activity against several gram-positive and gram-negative bacteria.
実験室実験の利点と制限
One of the main advantages of TCMDC-135051 is its potent antitumor and antibacterial activity. This makes it a promising compound for drug discovery and medicinal chemistry. However, one of the limitations of TCMDC-135051 is its low solubility in water, which makes it difficult to use in some lab experiments.
将来の方向性
For research on this compound could include further optimization of its synthesis method to improve yields and purity. In addition, more research could be done to fully understand its mechanism of action and to identify its potential applications in other fields, such as chemical biology and materials science.
Conclusion
In conclusion, TCMDC-135051 is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and materials with potential applications in various fields.
合成法
The synthesis of TCMDC-135051 involves the reaction of 2-chlorobenzylamine with 3-(3-thienyl)propanoic acid in the presence of triethylamine. The resulting product is then treated with morpholine to obtain TCMDC-135051. This synthesis method has been reported in several research articles and has been optimized for better yields and purity.
科学的研究の応用
TCMDC-135051 has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been reported to have potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial activity against several gram-positive and gram-negative bacteria.
特性
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-17-4-2-1-3-15(17)11-16-12-20(8-9-22-16)18(21)6-5-14-7-10-23-13-14/h1-4,7,10,13,16H,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXHNVJYRNEYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCC2=CSC=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![trans-4-({4-[3-(1-azocanyl)-2-hydroxypropoxy]-3-methoxybenzyl}amino)cyclohexanol](/img/structure/B6006899.png)
![ethyl 4-[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B6006903.png)



![{1'-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6006924.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6006932.png)
![4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6006938.png)
![methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
![ethyl 4-{1-[3-(2-furyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6006961.png)
![1-{4-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6006962.png)